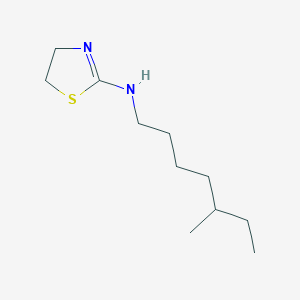

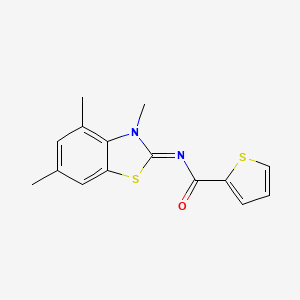

N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine

カタログ番号 B2578952

CAS番号:

379729-45-0

分子量: 214.37

InChIキー: USSUVJMMDUZVBR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C12H24N2S . It’s also known as TAK-242.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The average mass of “this compound” is 228.397 Da, and its monoisotopic mass is 228.166016 Da . More detailed physical and chemical properties would require experimental determination or computational prediction.科学的研究の応用

Synthetic Methodologies and Chemical Properties

- Thiazole derivatives have been explored for their unique chemical properties and synthetic applications. For instance, the synthesis of hindered tetrapeptides using Bts-protected amino acid chlorides demonstrates the efficiency of coupling and methylation steps, which are crucial for producing complex organic molecules such as cyclosporin subunits. This method emphasizes the role of thiazole derivatives in facilitating challenging synthetic routes in organic chemistry (Vedejs & Kongkittingam, 2000).

Molecular and Electronic Structure Analysis

- The molecular and electronic structure of thiazol-2-amine derivatives has been a subject of experimental and theoretical investigation, providing insights into their conformational flexibility, vibrational frequencies, and frontier molecular orbitals. Such studies are essential for understanding the electronic properties and reactivity of these compounds, which are relevant for designing materials and drugs with specific functions (Özdemir et al., 2009).

Biological Applications

- Thiazole derivatives have been synthesized and evaluated for their biological activities, such as inducing apoptosis and acting as anti-infective agents. Research in this area demonstrates the potential of thiazole compounds in developing new therapeutic agents with specific biological activities (Bansal et al., 2020).

- Additionally, thiazole compounds have been identified as direct inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. Such findings highlight the therapeutic potential of thiazole derivatives in treating inflammatory conditions and other diseases (Suh et al., 2012).

Catalysis and CO2 Utilization

- Thiazolium carbene-based catalysts derived from vitamin B1 have been developed for the N-formylation and N-methylation of amines using CO2 as the carbon source. This research illustrates the application of thiazole derivatives in catalysis and sustainable chemistry, showcasing their role in utilizing CO2 for synthesizing valuable chemicals (Das et al., 2016).

特性

IUPAC Name |

N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2S/c1-3-10(2)6-4-5-7-12-11-13-8-9-14-11/h10H,3-9H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSUVJMMDUZVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCNC1=NCCS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24828271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2578877.png)

![[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2578879.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2578881.png)

![6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2578882.png)

![N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2578885.png)

![ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B2578888.png)

![4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2578890.png)

![N-[(4-methylphenyl)sulfonyl]norleucine](/img/structure/B2578892.png)